TMP920

Description

Structure

3D Structure

Properties

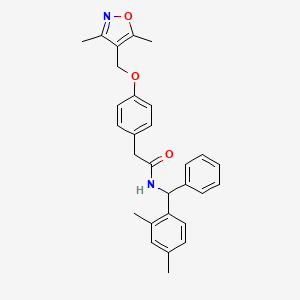

IUPAC Name |

2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-N-[(2,4-dimethylphenyl)-phenylmethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O3/c1-19-10-15-26(20(2)16-19)29(24-8-6-5-7-9-24)30-28(32)17-23-11-13-25(14-12-23)33-18-27-21(3)31-34-22(27)4/h5-16,29H,17-18H2,1-4H3,(H,30,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMBIDOWYJZWLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)OCC4=C(ON=C4C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TMP920 as a RORγt inverse agonist

An In-depth Technical Guide on TMP920 as a RORγt Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid receptor-related orphan receptor gamma t (RORγt), a member of the nuclear receptor superfamily, is a pivotal transcription factor in the differentiation and function of T helper 17 (Th17) cells.[1] Th17 cells are key players in the pathogenesis of various autoimmune and inflammatory diseases through their production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[2] Consequently, RORγt has emerged as a high-priority therapeutic target for the development of novel immunomodulatory agents.[2] this compound is a potent and selective small-molecule inverse agonist of RORγt that has demonstrated significant activity in preclinical models of autoimmune disease.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols for its evaluation, and visualizations of relevant biological pathways and workflows.

Mechanism of Action

This compound functions as a RORγt inverse agonist. Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of the receptor. In the case of RORγt, this compound binding to the ligand-binding domain (LBD) induces a conformational change that is unfavorable for the recruitment of coactivator proteins necessary for transcriptional activation. A key differentiator in the mechanism of this compound compared to other RORγt inhibitors is its ability to significantly reduce the occupancy of RORγt at its target gene promoters, thereby directly inhibiting the transcription of pro-inflammatory genes such as IL17A.

Quantitative Data Summary

The following tables summarize the key in vitro potency and cellular activity data for this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | Species | IC50 (µM) | Reference |

| FRET Assay (SRC1 peptide displacement) | RORγt | Not Specified | 0.03 | |

| Cell-Based Nuclear Receptor Reporter Assay | RORγ | Not Specified | 1.1 |

Table 2: Selectivity of this compound

| Assay Type | Target | IC50 (µM) | Reference |

| Cell-Based Nuclear Receptor Reporter Assay | RORα | >10 | |

| Cell-Based Nuclear Receptor Reporter Assay | RORβ | >10 | |

| Cell-Based Nuclear Receptor Reporter Assay | 22 other nuclear receptors | >10 |

Table 3: Cellular Activity of this compound

| Assay Type | Cell Type | Effect | Concentration | Reference |

| Th17 Differentiation Assay | Primary Naïve CD4+ T cells | Inhibition of IL-17 production | Loss of inhibitory effect at <2.5 µM | |

| Cell Viability Assay | Primary Naïve CD4+ T cells | Toxic effects on cell growth | >10 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize RORγt inverse agonists like this compound.

RORγt Fluorescence Resonance Energy Transfer (FRET) Assay

This biochemical assay is designed to measure the ability of a compound to disrupt the interaction between the RORγt Ligand Binding Domain (LBD) and a coactivator peptide, such as SRC1.

Materials:

-

Recombinant human RORγt-LBD (tagged, e.g., with His or GST)

-

Fluorescently labeled coactivator peptide (e.g., biotinylated SRC1 peptide labeled with a fluorescent acceptor like d2)

-

A fluorescent donor molecule that binds to the RORγt-LBD tag (e.g., Terbium cryptate-labeled anti-His antibody)

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA)

-

Test compound (this compound) and DMSO for dilution

-

384-well low-volume microplates

Protocol:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

Add a fixed concentration of RORγt-LBD and the fluorescent donor to the wells of the microplate.

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Add a fixed concentration of the fluorescently labeled coactivator peptide to initiate the binding reaction.

-

Incubate for a further period (e.g., 1-2 hours) at room temperature, protected from light.

-

Read the plate on a FRET-compatible plate reader, measuring the emission of both the donor and acceptor fluorophores.

-

Calculate the FRET ratio and plot the results against the concentration of this compound to determine the IC50 value.

RORγt Luciferase Reporter Gene Assay

This cell-based assay measures the transcriptional activity of RORγt in a cellular context.

Materials:

-

A suitable host cell line (e.g., HEK293T or Jurkat cells)

-

Expression vector for a fusion protein of the Gal4 DNA-binding domain (DBD) and the RORγt-LBD.

-

A reporter vector containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).

-

Transfection reagent.

-

Cell culture medium and supplements.

-

Test compound (this compound) and DMSO.

-

Luciferase assay reagent (containing luciferin).

-

96-well cell culture plates.

-

Luminometer.

Protocol:

-

Co-transfect the host cells with the Gal4-RORγt-LBD expression vector and the UAS-luciferase reporter vector.

-

Plate the transfected cells into 96-well plates and allow them to adhere and recover.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Treat the cells with the serially diluted this compound or vehicle control (medium with DMSO).

-

Incubate the cells for a specified period (e.g., 24 hours) to allow for compound effects on RORγt-mediated transcription.

-

Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to the cell lysates.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

Human Th17 Cell Differentiation and IL-17A Production Assay

This primary cell-based assay assesses the effect of a compound on the differentiation of naïve T cells into Th17 cells and their subsequent production of IL-17A.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated naïve CD4+ T cells.

-

T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies).

-

Th17 polarizing cytokines (e.g., TGF-β, IL-6, IL-1β, IL-23).

-

Neutralizing antibodies against non-Th17 lineage-promoting cytokines (e.g., anti-IFN-γ, anti-IL-4).

-

RPMI-1640 medium with supplements (FBS, L-glutamine, penicillin-streptomycin).

-

Test compound (this compound) and DMSO.

-

Cell stimulation cocktail (e.g., PMA, ionomycin) and a protein transport inhibitor (e.g., Brefeldin A).

-

Flow cytometry antibodies for intracellular staining of IL-17A and surface markers (e.g., CD4).

-

ELISA kit for human IL-17A.

Protocol:

-

Isolate naïve CD4+ T cells from human PBMCs.

-

Culture the naïve T cells in plates coated with anti-CD3 and in the presence of soluble anti-CD28 antibodies.

-

Add the Th17 polarizing cytokine cocktail and neutralizing antibodies to the culture medium.

-

Add serially diluted this compound or DMSO vehicle control to the cultures at the initiation of differentiation.

-

Culture the cells for 3-5 days.

-

For IL-17A quantification by ELISA: Collect the cell culture supernatants and measure the concentration of secreted IL-17A using an ELISA kit according to the manufacturer's protocol.

-

For intracellular IL-17A detection by flow cytometry: a. Restimulate the differentiated T cells with a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours. b. Harvest the cells and stain for surface markers (e.g., CD4). c. Fix and permeabilize the cells. d. Stain for intracellular IL-17A using a fluorescently labeled antibody. e. Analyze the cells by flow cytometry to determine the percentage of IL-17A-producing CD4+ T cells.

-

Analyze the dose-dependent effect of this compound on IL-17A production.

Visualizations

RORγt Signaling Pathway in Th17 Differentiation

Caption: RORγt signaling in Th17 cell differentiation and inhibition by this compound.

Experimental Workflow for RORγt Inverse Agonist Screening

Caption: A typical screening cascade for the identification of RORγt inverse agonists.

Mechanism of this compound Action on RORγt-DNA Interaction

Caption: this compound reduces RORγt occupancy at target DNA, inhibiting transcription.

Conclusion

This compound is a well-characterized, potent, and selective RORγt inverse agonist that represents a valuable tool for studying Th17 cell biology and a promising scaffold for the development of therapeutics for autoimmune diseases. Its distinct mechanism of reducing RORγt DNA occupancy provides a clear rationale for its inhibitory effects on IL-17 production. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers working in this field.

References

The Potent and Selective RORγt Antagonist, TMP920: A Deep Dive into its Inhibitory Effects on IL-17 Production

For Immediate Release

This technical guide provides a comprehensive overview of TMP920, a highly potent and selective antagonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a pivotal transcription factor that governs the differentiation of T helper 17 (Th17) cells and the subsequent production of the pro-inflammatory cytokine Interleukin-17 (IL-17). Given the central role of the Th17/IL-17 axis in the pathophysiology of various autoimmune and inflammatory diseases, targeted inhibition of RORγt by molecules such as this compound presents a promising therapeutic strategy. This document details the mechanism of action of this compound, its quantitative effects on IL-17 production, and the experimental methodologies used to elucidate its function, tailored for an audience of researchers, scientists, and drug development professionals.

Core Mechanism of Action: Targeting the Master Regulator of Th17 Cells

This compound functions as a RORγt inverse agonist, directly interfering with the transcriptional machinery responsible for Th17 cell differentiation and function.[1] RORγt is essential for the development of Th17 cells and acts as a direct activator of genes encoding for IL-17 and other signature cytokines of this lineage.[1] By binding to the ligand-binding pocket of RORγt, this compound effectively inhibits its activity.[1] This antagonism prevents the recruitment of coactivator proteins, such as SRC1, to RORγt, a critical step for initiating the transcription of target genes.[1] Consequently, this compound significantly diminishes the occupancy of RORγt at its genomic target sites, leading to a robust suppression of the Th17 transcriptional network.[1]

Quantitative Effects on IL-17 Production

The inhibitory capacity of this compound on RORγt activity and subsequent IL-17 production has been quantified in various in vitro assays. These studies demonstrate a potent and dose-dependent reduction in IL-17 secretion from activated T cells.

| Assay Type | Target | Metric | This compound Concentration | Result | Reference |

| FRET Assay | RORγt-SRC1 Peptide Binding | IC50 | 0.03 µM | Inhibition of RORγt binding to SRC1 peptide | |

| RORγ Assay | RORγt Activity | IC50 | 1.1 µM | General inhibition of RORγ activity |

Signaling Pathway and Experimental Workflow

The signaling cascade leading to IL-17 production in Th17 cells is initiated by cytokine signaling that induces the expression and activation of RORγt. This compound intervenes at a critical juncture in this pathway by directly antagonizing RORγt.

The experimental workflow to assess the impact of this compound on IL-17 production typically involves the isolation and culture of T cells, followed by stimulation to induce Th17 differentiation and subsequent treatment with the compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of this compound on IL-17 production.

In Vitro Th17 Differentiation Assay

-

Cell Isolation: Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using negative selection magnetic beads.

-

Cell Culture: Plate the isolated naive CD4+ T cells in 96-well plates coated with anti-CD3 and anti-CD28 antibodies.

-

Th17 Differentiation: Culture the cells in the presence of a cocktail of cytokines to induce Th17 differentiation (e.g., IL-6, TGF-β, IL-23, and anti-IFN-γ, anti-IL-4 antibodies).

-

This compound Treatment: Add this compound at various concentrations (e.g., ranging from 0.01 µM to 10 µM) or a vehicle control (e.g., DMSO) to the cell cultures at the time of stimulation.

-

Incubation: Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

IL-17 Measurement:

-

ELISA: Collect the culture supernatants and measure the concentration of secreted IL-17A using a specific ELISA kit.

-

Intracellular Cytokine Staining: Restimulate the cells for 4-6 hours with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A). Subsequently, fix and permeabilize the cells, and then stain with a fluorescently labeled anti-IL-17A antibody for analysis by flow cytometry.

-

RORγt-Coactivator Binding Assay (Fluorescence Resonance Energy Transfer - FRET)

-

Reagents: Use purified recombinant RORγt ligand-binding domain (LBD) and a fluorescently labeled peptide derived from the coactivator SRC1.

-

Assay Setup: In a microplate, combine the RORγt LBD and the SRC1 peptide in a suitable buffer.

-

This compound Addition: Add serial dilutions of this compound or a vehicle control to the wells.

-

Incubation: Incubate the plate at room temperature to allow for binding to reach equilibrium.

-

FRET Measurement: Measure the FRET signal using a plate reader. The binding of the SRC1 peptide to RORγt brings the fluorescent labels into proximity, resulting in a high FRET signal. Inhibition of this interaction by this compound leads to a decrease in the FRET signal.

-

Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of inhibition against the compound concentration.

Conclusion

This compound is a potent and selective antagonist of RORγt that effectively suppresses Th17 cell differentiation and IL-17 production. Its well-characterized mechanism of action and quantifiable inhibitory effects make it a valuable tool for research into Th17-mediated inflammatory diseases and a promising candidate for further therapeutic development. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other RORγt inhibitors.

References

Investigating the Selectivity of TMP920 for RORγt: A Technical Guide

Introduction

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a ligand-dependent transcription factor that serves as the master regulator for the differentiation of T helper 17 (Th17) cells.[1][2] These cells are critical for host defense against certain pathogens but are also deeply implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, such as psoriasis, rheumatoid arthritis, and multiple sclerosis.[1][3] The central role of RORγt in driving the pro-inflammatory Th17/IL-17 axis has made it a highly attractive therapeutic target for the development of small-molecule inhibitors.[3]

TMP920 is a potent antagonist of RORγt. A critical attribute for any therapeutic candidate is high selectivity for its intended target to minimize off-target effects and associated toxicities. This technical guide provides an in-depth analysis of the selectivity of this compound for RORγt, presenting quantitative data, detailed experimental protocols for selectivity assessment, and visualizations of the core biological and experimental pathways.

Quantitative Selectivity Profile of this compound

The potency and selectivity of this compound have been evaluated using various biochemical and cell-based assays. The data consistently demonstrate that this compound is a highly potent and selective inhibitor of RORγt. Its inhibitory activity is significantly higher for RORγt compared to the closely related isoforms RORα and RORβ, and it shows minimal activity against a broad panel of other nuclear receptors.

| Assay Type | Target | IC50 Value | Reference |

| Biochemical Assay | |||

| FRET (SRC1 Peptide Displacement) | RORγt | 0.03 µM (30 nM) | |

| Cell-Based Assays | |||

| RORγ Luciferase Reporter Assay | RORγ | 1.1 µM | |

| Nuclear Receptor Panel (22 others) | Various | >10 µM | |

| Primary Cell Assays | |||

| IL-17A Production (Th17 Differentiation) | Endogenous RORγt | Inhibitory effect lost at <2.5 µM |

FRET: Fluorescence Resonance Energy Transfer; IC50: Half maximal inhibitory concentration; SRC1: Steroid Receptor Coactivator-1.

Mechanism of Action

This compound functions as a RORγt antagonist through a distinct mechanism compared to other inhibitors like TMP778. While some inverse agonists prevent the binding of co-activator proteins, this compound-bound RORγt is rendered incapable of interacting with its target ROR response elements (ROREs) on the DNA. This action effectively blocks the transcription of RORγt-dependent genes, such as IL17A and IL23R, thereby suppressing the Th17 cell inflammatory program.

Experimental Methodologies

The determination of this compound's selectivity relies on a multi-tiered approach, progressing from direct biochemical interactions to complex cellular functions.

Biochemical Coactivator Displacement Assay (TR-FRET)

This assay directly measures the ability of a compound to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.

-

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity of two molecules. The RORγt-LBD is typically tagged with one fluorophore (e.g., Europium cryptate) and a coactivator peptide (e.g., from SRC1/RIP140) with a compatible acceptor fluorophore (e.g., XL665). When the coactivator binds to RORγt, the fluorophores are close, and FRET occurs. An inhibitor that displaces the coactivator will separate the fluorophores, leading to a decrease in the FRET signal.

-

Protocol Outline:

-

Recombinant, tagged human RORγt-LBD is incubated in a microplate well.

-

A biotinylated coactivator peptide (e.g., SRC1) and fluorophore-conjugated streptavidin are added.

-

Serial dilutions of this compound (or a vehicle control) are added to the wells.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Cell-Based Nuclear Receptor Reporter Assay

This assay assesses the functional activity of a compound on RORγt-mediated gene transcription in a cellular context.

-

Principle: A host cell line (e.g., Jurkat T-cells or HEK293T) is engineered to express two components: a fusion protein of the Gal4 DNA-binding domain with the RORγt transactivation domain, and a reporter gene (e.g., luciferase) under the control of a Gal4 upstream activating sequence (UAS). RORγt activity drives the expression of luciferase. An inhibitor will reduce luciferase expression, which can be quantified by luminescence.

-

Protocol Outline:

-

Engineered reporter cells are plated in multi-well plates.

-

Cells are treated with various concentrations of this compound or a DMSO vehicle control.

-

The cells are incubated for a set period (e.g., 6-24 hours) to allow for changes in reporter gene expression.

-

A luciferase substrate is added to the cells, and the resulting luminescence is measured with a luminometer.

-

To determine selectivity, the compound is simultaneously tested in counterscreens using cells that express other nuclear receptors (e.g., RORα, RORβ) or a constitutively active transactivator (e.g., VP16) instead of RORγt.

-

In Vitro Th17 Cell Differentiation Assay

This is a physiologically relevant assay that measures the impact of the inhibitor on the differentiation of primary T cells, the native environment for RORγt function.

-

Principle: Naïve CD4+ T cells are isolated from human or mouse sources and cultured under specific "Th17-polarizing" conditions (a cocktail of cytokines like TGF-β, IL-6, and IL-23). These conditions induce the expression of RORγt and differentiation into IL-17-producing Th17 cells. The efficacy of an inhibitor is measured by its ability to reduce the production of IL-17A.

-

Protocol Outline:

-

Naïve CD4+ T cells are isolated from peripheral blood or spleen/lymph nodes using magnetic-activated cell sorting (MACS).

-

The cells are cultured in plates coated with anti-CD3 and anti-CD28 antibodies to simulate T-cell receptor activation.

-

A Th17-polarizing cytokine cocktail (e.g., IL-6, IL-23, TGF-β, anti-IFN-γ, anti-IL-4) is added to the culture medium.

-

This compound is added at various concentrations at the beginning of the culture.

-

After 3-5 days of incubation, the supernatant is collected to measure secreted IL-17A levels by ELISA.

-

Alternatively, cells can be re-stimulated and stained intracellularly for IL-17A and analyzed by flow cytometry to determine the frequency of Th17 cells.

-

Visualizations

RORγt Signaling and Th17 Differentiation Pathway

The differentiation of naïve T cells into pathogenic Th17 cells is orchestrated by a series of cytokine signals that converge on the activation and expression of RORγt.

Experimental Workflow for Selectivity Profiling

A logical and sequential workflow is employed to comprehensively evaluate the selectivity of a RORγt inhibitor like this compound.

References

The Impact of TMP920 on Autoimmune Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autoimmune diseases, a diverse group of chronic illnesses characterized by the immune system mistakenly attacking the body's own tissues, represent a significant and growing global health challenge. A key player in the pathogenesis of many of these diseases is the T helper 17 (Th17) cell, a subset of CD4+ T cells. The differentiation and function of Th17 cells are critically dependent on the nuclear receptor retinoic acid receptor-related orphan receptor gamma t (RORγt). Consequently, RORγt has emerged as a promising therapeutic target for the development of novel treatments for autoimmune disorders. TMP920 is a potent and selective antagonist of RORγt, and this guide provides an in-depth technical overview of its impact on various preclinical models of autoimmune diseases.

Core Mechanism of Action: RORγt Antagonism

This compound functions as a RORγt antagonist, inhibiting its transcriptional activity. RORγt is a master regulator of Th17 cell differentiation, and by blocking its function, this compound effectively suppresses the development and pro-inflammatory activities of these cells. This includes the reduced production of key inflammatory cytokines such as Interleukin-17 (IL-17). The inhibitory effect of this compound on RORγt has been quantified in biochemical assays.

Quantitative Data: In Vitro Inhibition

| Assay Type | Parameter | This compound Value | Reference |

| FRET Assay | IC50 | >10 μM | [1] |

Note: The FRET (Förster Resonance Energy Transfer) assay measures the ability of a compound to disrupt the interaction between RORγt and a coactivator peptide, providing a measure of its direct inhibitory activity.

Experimental Autoimmune Encephalomyelitis (EAE)

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for multiple sclerosis (MS), a debilitating autoimmune disease of the central nervous system. The pathogenesis of EAE is heavily reliant on the infiltration of myelin-reactive Th1 and Th17 cells into the central nervous system, leading to inflammation, demyelination, and axonal damage.

Impact of this compound on EAE

Studies have demonstrated that administration of RORγt antagonists, including compounds from the class to which this compound belongs, can ameliorate the clinical signs of EAE. While specific quantitative data for this compound's effect on EAE clinical scores, cytokine levels, and immune cell infiltration from peer-reviewed publications is limited in the provided search results, the known mechanism of action through RORγt inhibition strongly suggests a therapeutic benefit. RORγt antagonists have been shown to reduce the infiltration of inflammatory cells into the spinal cord and decrease the production of pro-inflammatory cytokines within the central nervous system.

Experimental Protocol: EAE Induction and Treatment

1. EAE Induction:

-

Animal Model: Female C57BL/6 mice (8–12 weeks old).

-

Antigen Emulsion: An emulsion is prepared containing Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) at a concentration of 100 μg per mouse and Mycobacterium tuberculosis H37Ra extract (3 mg/ml) in Complete Freund's Adjuvant (CFA).

-

Immunization: Each mouse is immunized subcutaneously (s.c.) in the flanks with 100 μl of the antigen emulsion on day 0.[1]

-

Pertussis Toxin Administration: Pertussis toxin (100 ng/mouse) is administered intraperitoneally (i.p.) on days 0 and 2 post-immunization to facilitate the entry of pathogenic T cells into the central nervous system.[1]

2. This compound Treatment (based on similar RORγt antagonist studies):

-

Compound Preparation: this compound is dissolved in a suitable vehicle (e.g., DMSO and Cremophor EL in a saline solution).

-

Dosing and Administration: Treatment is typically initiated at the time of immunization (prophylactic) or at the onset of clinical signs (therapeutic). For a similar RORγt antagonist, TMP778, a dose of 200 μg per injection was used.[1] The route of administration is typically intraperitoneal (i.p.) or oral (p.o.).

3. Assessment of Disease Severity:

-

Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Complete hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund state

-

Signaling Pathway: RORγt in Th17 Differentiation

Caption: RORγt signaling pathway in Th17 cell differentiation.

Collagen-Induced Arthritis (CIA)

Collagen-Induced Arthritis (CIA) is a widely used animal model for rheumatoid arthritis (RA), a systemic autoimmune disease that primarily affects the joints. The model is induced by immunization with type II collagen, leading to an inflammatory arthritis with features that resemble human RA, including synovitis, cartilage degradation, and bone erosion.

Potential Impact of this compound on CIA

Experimental Protocol: CIA Induction

1. CIA Induction:

-

Animal Model: DBA/1 mice are commonly used due to their susceptibility to CIA.

-

Antigen Emulsion: An emulsion is prepared by mixing bovine or chicken type II collagen with Complete Freund's Adjuvant (CFA).

-

Primary Immunization: Mice are immunized via intradermal injection at the base of the tail with the collagen/CFA emulsion on day 0.

-

Booster Immunization: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.

2. Assessment of Arthritis:

-

Clinical Scoring: The severity of arthritis is assessed by scoring each paw based on the degree of inflammation (erythema and swelling). A common scoring system ranges from 0 to 4 for each paw, with a maximum total score of 16 per mouse.

-

Paw Thickness Measurement: Caliper measurements of paw thickness can be taken regularly to quantify the extent of swelling.

Experimental Workflow: Collagen-Induced Arthritis Model

Caption: Experimental workflow for the Collagen-Induced Arthritis model.

Psoriasis (Imiquimod-Induced Model)

The imiquimod (IMQ)-induced psoriasis model is a widely used preclinical model that recapitulates many of the key features of human psoriasis, including epidermal thickening (acanthosis), scaling, and inflammation driven by the IL-23/Th17 axis.

Potential Impact of this compound on Psoriasis Model

As a potent RORγt antagonist, this compound is expected to be highly effective in the IMQ-induced psoriasis model. By inhibiting the differentiation and function of Th17 cells, this compound would likely reduce the production of IL-17 and other pro-inflammatory cytokines in the skin, leading to a decrease in epidermal thickness, scaling, and erythema. While direct quantitative data for this compound in this model is not available from the performed searches, the mechanism of action strongly supports its potential efficacy.

Experimental Protocol: Imiquimod-Induced Psoriasis

1. Model Induction:

-

Animal Model: BALB/c or C57BL/6 mice are commonly used.

-

Imiquimod Application: A daily topical application of a 5% imiquimod cream is administered to the shaved back and/or ear of the mice for 5-7 consecutive days.

2. Assessment of Psoriasis-like Inflammation:

-

Psoriasis Area and Severity Index (PASI): The severity of the skin inflammation is scored daily based on erythema (redness), scaling, and induration (thickness). Each parameter is typically scored on a scale of 0 to 4.

-

Ear Thickness Measurement: Caliper measurements of ear thickness provide a quantitative measure of inflammation.

-

Histological Analysis: Skin biopsies are taken at the end of the experiment to assess epidermal thickness and inflammatory cell infiltrate.

Inflammatory Bowel Disease (IBD) (DSS-Induced Colitis Model)

Dextran sodium sulfate (DSS)-induced colitis is a widely used animal model for inflammatory bowel disease (IBD), particularly ulcerative colitis. Ingestion of DSS in drinking water induces damage to the colonic epithelium, leading to an inflammatory response characterized by weight loss, diarrhea, and bloody stools.

Potential Impact of this compound on DSS-Induced Colitis

Th17 cells and IL-17 are implicated in the pathogenesis of IBD. Therefore, a RORγt antagonist like this compound has the potential to be beneficial in the DSS-induced colitis model. By suppressing the Th17 response, this compound could reduce intestinal inflammation, leading to an improvement in clinical signs such as weight loss and rectal bleeding, and a reduction in colonic inflammation and damage. Specific data on this compound in this model is not available from the conducted searches.

Experimental Protocol: DSS-Induced Colitis

1. Model Induction:

-

Animal Model: C57BL/6 or BALB/c mice are commonly used.

-

DSS Administration: Mice are provided with drinking water containing 2-5% DSS for a period of 5-7 days.

2. Assessment of Colitis:

-

Disease Activity Index (DAI): Mice are monitored daily for weight loss, stool consistency, and the presence of blood in the stool. These parameters are scored and combined to calculate the DAI.

-

Colon Length: At the end of the study, the length of the colon is measured, as inflammation typically leads to colon shortening.

-

Histological Analysis: Colonic tissue is examined for signs of inflammation, ulceration, and loss of crypt architecture.

Conclusion

This compound, as a potent and selective RORγt antagonist, holds significant promise as a therapeutic agent for a range of autoimmune diseases. Its mechanism of action, centered on the inhibition of Th17 cell differentiation and function, is highly relevant to the pathophysiology of diseases such as multiple sclerosis, rheumatoid arthritis, psoriasis, and inflammatory bowel disease. While direct and comprehensive quantitative in vivo data for this compound across all these models is not yet widely published, the existing in vitro data and the known role of the RORγt/Th17 pathway provide a strong rationale for its therapeutic potential. Further preclinical studies detailing the in vivo efficacy and pharmacokinetic/pharmacodynamic profile of this compound in these and other autoimmune disease models are warranted to support its progression into clinical development. This technical guide provides a foundational understanding of the current knowledge and the experimental frameworks used to evaluate the impact of this compound on autoimmune disease models.

References

General Framework for Analyzing Transcriptional Network Changes of a Novel Compound

An in-depth analysis of the publicly available scientific literature reveals no specific molecule or drug designated as "TMP920." This suggests that "this compound" may be a placeholder, an internal compound code not yet disclosed in public research, or a hypothetical substance for the purposes of this query.

Consequently, a detailed technical guide on the transcriptional network changes induced by a compound for which no data exists cannot be constructed. The core requirements of the request—summarizing quantitative data, providing detailed experimental protocols, and visualizing specific signaling pathways—are contingent on the availability of experimental results associated with this compound.

To generate the requested in-depth guide, foundational information about this compound is necessary, including:

-

Chemical Identity and Molecular Target(s): Understanding the nature of the compound and its primary biological binding partners is the first step in elucidating its mechanism of action.

-

Transcriptomic Data: Access to gene expression profiling data (e.g., from RNA-sequencing or microarray analysis) from cells or tissues treated with this compound is essential to identify up- and down-regulated genes.

-

Signaling Pathway Analysis: Information from pathway enrichment analysis of the transcriptomic data would be required to identify the signaling cascades modulated by this compound.

-

Experimental Methodologies: Detailed protocols from studies involving this compound would be needed to provide the requested methodological section.

Without this fundamental information, any attempt to create a technical guide would be purely speculative and would not meet the standards of a scientific or technical document.

While specific data for this compound is unavailable, a general workflow for characterizing the transcriptional impact of a new chemical entity can be outlined. This process serves as a template for how such an investigation would be structured.

Experimental Workflow

A typical experimental approach to understanding the transcriptional network changes induced by a novel compound is as follows:

Caption: A generalized experimental workflow for transcriptomic analysis.

Hypothetical Signaling Pathway Modulation

Based on common mechanisms of action for novel therapeutics, a hypothetical signaling pathway affected by a compound could be visualized as follows. This generic representation illustrates how a compound might inhibit a receptor, leading to downstream effects on a transcription factor.

Caption: A hypothetical signaling pathway modulated by a compound.

Should information on "this compound" become publicly available, a comprehensive technical guide adhering to the specified requirements could be produced. Researchers and professionals interested in this topic are encouraged to consult peer-reviewed literature and public databases for the most current and accurate information on novel compounds.

Preliminary In Vitro Efficacy of Fostriecin (CI-920): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro efficacy of the antitumor antibiotic Fostriecin, also known as CI-920. Fostriecin has demonstrated significant potential as a cancer therapeutic agent through its potent and selective inhibition of key cellular signaling pathways, leading to cell cycle arrest and tumor cell death. This document details the quantitative data from in vitro studies, experimental methodologies, and the underlying molecular mechanisms of action.

Quantitative Efficacy Data

The in vitro antitumor activity of Fostriecin (CI-920) has been evaluated against a range of human tumor types. The primary methods for assessing efficacy include direct enzymatic inhibition assays and cell-based assays such as the human tumor cloning assay.

Enzymatic Inhibition

Fostriecin is a potent inhibitor of Protein Phosphatase 2A (PP2A) and a weaker inhibitor of Protein Phosphatase 1 (PP1). It has no significant effect on Protein Phosphatase 2B (PP2B). The half-maximal inhibitory concentrations (IC50) for these enzymes are summarized below.

| Enzyme Target | IC50 Concentration |

| Protein Phosphatase 2A (PP2A) | 3.2 nM - 40 nM[1][2] |

| Protein Phosphatase 1 (PP1) | 4 µM - 131 µM[1][2] |

| Topoisomerase II | 40 µM[2] |

Human Tumor Cloning Assay

The human tumor cloning assay was utilized to assess the antineoplastic activity of Fostriecin (CI-920) against various human tumors. A response in this assay is defined as a greater than 50% decrease in tumor colony-forming units (TCFUs).

| Tumor Type | Response Rate (1.0 mcg/ml, 1-hr exposure) | Number of Specimens Responding / Total Tested |

| Ovarian Cancer | 33% | 5 / 15 |

| Breast Cancer | 42% | 5 / 12 |

| Lung Cancer | 36% | 4 / 11 |

| Overall | 35% | 15 / 43 |

Data from Scheithauer et al., 1986

Mechanism of Action: Inhibition of the G2/M Cell Cycle Checkpoint

Fostriecin's primary mechanism of antitumor activity is the disruption of the G2/M cell cycle checkpoint. This is achieved through the potent inhibition of Protein Phosphatase 2A (PP2A).

Signaling Pathway

PP2A is a critical serine/threonine phosphatase that regulates the activity of several key proteins involved in cell cycle progression. In the context of the G2/M checkpoint, PP2A is responsible for dephosphorylating and thereby activating the Cdc25C phosphatase. Activated Cdc25C, in turn, dephosphorylates and activates the Cyclin B1/CDK1 complex, which is the master regulator of entry into mitosis.

Fostriecin inhibits PP2A, preventing the activation of Cdc25C. This leads to the accumulation of phosphorylated (inactive) Cyclin B1/CDK1, causing the cells to arrest in the G2 phase of the cell cycle and ultimately undergo apoptosis. The kinase Wee1 is responsible for the inhibitory phosphorylation of CDK1, and its activity is unopposed when PP2A is inhibited.

Experimental Protocols

Human Tumor Clonogenic Assay

The human tumor clonogenic assay is an in vitro method used to determine the sensitivity of primary tumor cells to anticancer agents. The following is a generalized protocol.

3.1.1. Experimental Workflow

3.1.2. Detailed Steps

-

Tumor Sample Preparation:

-

Fresh tumor biopsies are obtained under sterile conditions.

-

The tissue is minced into small fragments (1-2 mm³) using sterile scalpels.

-

The fragments are then subjected to enzymatic digestion (e.g., using a cocktail of collagenase and DNase) to obtain a single-cell suspension.

-

-

Cell Plating:

-

A bottom layer of 0.5% agar in growth medium is prepared in petri dishes.

-

Tumor cells are suspended in a top layer of 0.3% agar in growth medium containing various concentrations of Fostriecin (CI-920).

-

The cell suspension is plated over the bottom layer.

-

-

Incubation:

-

Plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 14-21 days to allow for colony formation.

-

-

Colony Staining and Counting:

-

After the incubation period, colonies are fixed (e.g., with methanol) and stained with a solution such as 0.5% crystal violet.

-

Colonies containing 50 or more cells are counted using a stereomicroscope.

-

-

Data Analysis:

-

The number of colonies in the treated plates is compared to the number in untreated control plates to determine the percent inhibition of colony formation.

-

The survival fraction is calculated as: (mean number of colonies in treated plates / mean number of colonies in control plates) x 100%.

-

Conclusion

The preliminary in vitro data for Fostriecin (CI-920) demonstrate its potential as a potent and selective anticancer agent. Its mechanism of action, centered on the inhibition of PP2A and the subsequent disruption of the G2/M cell cycle checkpoint, provides a clear rationale for its antitumor effects. The human tumor cloning assay results indicate that Fostriecin is active against a variety of solid tumors. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. Fostriecin, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor drug fostriecin inhibits the mitotic entry checkpoint and protein phosphatases 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Targeting RORγt with TMP920: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Retinoid-related Orphan Receptor gamma t (RORγt) is the master transcriptional regulator of T helper 17 (Th17) cells, a lymphocyte subset critically implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. Th17 cells, through their secretion of pro-inflammatory cytokines like IL-17A, IL-17F, and IL-22, drive tissue inflammation in conditions such as psoriasis, rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.[1][2] This central role makes RORγt a highly attractive therapeutic target for the development of small-molecule inhibitors.[1] TMP920 is a potent and selective RORγt antagonist that functions by inhibiting the transcriptional activity of the receptor.[3] This technical guide provides an in-depth overview of the RORγt signaling axis, the mechanism of action of this compound, quantitative data on its efficacy, and detailed protocols for its preclinical evaluation.

The RORγt Signaling Pathway in Th17 Differentiation

RORγt is the lineage-defining transcription factor for Th17 cells.[4] The differentiation of naïve CD4+ T cells into the Th17 lineage is initiated by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6). This signaling cascade activates key transcription factors, including STAT3, which directly induces the expression of Rorc, the gene encoding RORγt. Once expressed, RORγt, in concert with other factors like IRF4 and STAT3, binds to ROR response elements (ROREs) in the promoter regions of target genes. This action drives the transcription of hallmark Th17 effector molecules, including the cytokines IL-17A and IL-17F, the IL-23 receptor (IL-23R), and the chemokine receptor CCR6, which facilitates the migration of Th17 cells to inflamed tissues. The IL-23/IL-23R axis is crucial for the expansion and stabilization of the pathogenic Th17 phenotype.

This compound: A Potent and Selective RORγt Inhibitor

This compound is a small-molecule antagonist that directly targets the ligand-binding domain (LBD) of RORγt. By occupying the LBD, it prevents the recruitment of co-activator proteins, such as SRC1, which are necessary for initiating gene transcription. This leads to the repression of RORγt-dependent gene expression, effectively suppressing the differentiation and pro-inflammatory function of Th17 cells.

Data Presentation

The efficacy of RORγt inhibitors is evaluated through a series of in vitro and in vivo assays. This compound has demonstrated high potency in biochemical assays. While specific in vivo data for this compound in Experimental Autoimmune Encephalomyelitis (EAE) is not publicly available, the table below includes representative data from another potent, selective RORγt inhibitor ("Compound 3") in this key autoimmune model to illustrate expected therapeutic potential.

| Assay Type | Parameter | Compound | Result | Reference |

| Biochemical Assay | Co-activator Peptide Binding (TR-FRET) | This compound | IC₅₀ = 0.03 µM | |

| Cell-Based Assay | In Vitro Th17 Differentiation | This compound | Inhibition of IL-17 production | |

| Cell Viability | Naïve CD4+ T Cell Growth | This compound | Toxic effects observed at >10 µM | |

| In Vivo Efficacy | EAE Model (Prophylactic Dosing) | RORγt Inhibitor (Cpd. 3) | Vehicle Peak Score: 3.08 ± 0.28 | |

| In Vivo Efficacy | EAE Model (Prophylactic Dosing) | RORγt Inhibitor (Cpd. 3) | 30 mg/kg Peak Score: 1.5 ± 0.27 |

Experimental Evaluation Workflow

The preclinical assessment of a RORγt inhibitor like this compound follows a standardized workflow, progressing from initial biochemical binding assays to cell-based functional assays and finally to in vivo models of autoimmune disease. This tiered approach validates target engagement, cellular activity, and therapeutic efficacy.

Detailed Experimental Protocols

TR-FRET Co-activator Binding Assay

This assay quantifies the ability of an inhibitor to disrupt the interaction between the RORγt LBD and a co-activator peptide.

-

Principle : A GST-tagged RORγt-LBD is bound by a Terbium (Tb)-labeled anti-GST antibody (FRET donor). A fluorescein-labeled co-activator peptide (FRET acceptor) binds to the active RORγt-LBD, bringing the donor and acceptor into proximity and generating a FRET signal. An inhibitor disrupts this interaction, causing a loss of signal.

-

Materials :

-

Recombinant GST-RORγt-LBD

-

Tb-labeled anti-GST antibody

-

Fluorescein-labeled SRC1 co-activator peptide (e.g., D22 peptide)

-

TR-FRET Assay Buffer

-

This compound (or test compound) serially diluted in DMSO

-

384-well low-volume black assay plates

-

TR-FRET compatible plate reader

-

-

Protocol :

-

Prepare the RORγt/antibody mix by combining GST-RORγt-LBD and Tb-anti-GST antibody in assay buffer. Incubate for 30 minutes at room temperature.

-

Dispense test compounds (e.g., this compound) and DMSO (vehicle control) into the assay plate.

-

Add the RORγt/antibody mix to all wells.

-

Add the fluorescein-co-activator peptide to all wells to initiate the binding reaction.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET reader, measuring emissions at 495 nm (Terbium) and 520 nm (Fluorescein) after a 50-100 µs delay post-excitation.

-

Calculate the 520/495 emission ratio. Plot the ratio against the log of inhibitor concentration and fit a four-parameter curve to determine the IC₅₀ value.

-

RORγt Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of RORγt.

-

Principle : A reporter cell line (e.g., HEK293T) is co-transfected with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the RORγt-LBD, and another containing a luciferase reporter gene downstream of a GAL4 Upstream Activation Sequence (UAS). Active RORγt drives luciferase expression. An inhibitor reduces the luciferase signal.

-

Materials :

-

HEK293T cells

-

Expression vector for GAL4(DBD)-RORγt(LBD)

-

Reporter vector with UAS-Firefly Luciferase

-

Control vector (e.g., Renilla Luciferase) for normalization

-

Transfection reagent

-

This compound (or test compound)

-

Dual-Luciferase Reporter Assay System

-

96-well white cell culture plates

-

Luminometer

-

-

Protocol :

-

Seed HEK293T cells into a 96-well plate and allow them to adhere overnight.

-

Co-transfect the cells with the GAL4-RORγt and UAS-Luciferase plasmids, along with the Renilla control plasmid, using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing serially diluted this compound or DMSO vehicle.

-

Incubate for an additional 18-24 hours.

-

Lyse the cells and measure both Firefly and Renilla luciferase activity sequentially using a luminometer and the dual-luciferase assay system.

-

Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well.

-

Calculate the percent inhibition relative to the DMSO control and plot against inhibitor concentration to determine the IC₅₀.

-

In Vitro Th17 Differentiation and Flow Cytometry

This assay assesses the effect of the inhibitor on the differentiation of primary T cells.

-

Materials :

-

Naïve CD4+ T cells isolated from human PBMCs or mouse spleen

-

96-well flat-bottom plates coated with anti-CD3 and anti-CD28 antibodies

-

Th17 polarizing cytokines: TGF-β, IL-6, anti-IFN-γ, anti-IL-4

-

This compound (or test compound)

-

Cell stimulation cocktail (PMA, Ionomycin) and protein transport inhibitor (Brefeldin A)

-

Flow cytometry antibodies: anti-CD4, anti-IL-17A

-

Fixation/Permeabilization buffers

-

Flow cytometer

-

-

Protocol :

-

Culture naïve CD4+ T cells in antibody-coated plates with Th17 polarizing cytokines.

-

Add serially diluted this compound or DMSO vehicle at the start of the culture.

-

Culture for 3-5 days at 37°C, 5% CO₂.

-

On the final day, restimulate the cells for 4-5 hours with PMA, Ionomycin, and Brefeldin A.

-

Harvest cells and stain for the surface marker CD4.

-

Fix and permeabilize the cells according to the manufacturer's protocol.

-

Perform intracellular staining for IL-17A.

-

Acquire data on a flow cytometer and analyze the percentage of CD4+IL-17A+ cells.

-

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is a widely used mouse model for multiple sclerosis that is heavily dependent on Th17 cells.

-

Principle : Disease is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin-derived peptide, such as MOG₃₅₋₅₅, emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin. This induces an autoimmune response against the central nervous system, leading to ascending paralysis. The therapeutic effect of an inhibitor is measured by a reduction in clinical disease score.

-

Materials :

-

C57BL/6 mice (female, 8-10 weeks old)

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis Toxin (PTX)

-

This compound formulated for oral or subcutaneous administration

-

Vehicle control

-

-

Protocol :

-

On Day 0, immunize mice subcutaneously with an emulsion of MOG₃₅₋₅₅ in CFA.

-

On Day 0 and Day 2, administer PTX via intraperitoneal injection.

-

Begin daily (or twice daily) treatment with this compound or vehicle, starting on Day 0 (prophylactic model) or upon disease onset (therapeutic model).

-

Monitor mice daily for weight loss and clinical signs of EAE.

-

Score the mice based on a standard 0-5 scale:

-

0 : No clinical signs

-

1 : Limp tail

-

2 : Hind limb weakness or ataxia

-

3 : Complete hind limb paralysis

-

4 : Hind and fore limb paralysis

-

5 : Moribund state

-

-

Plot the mean clinical score for each group over time to evaluate disease progression and therapeutic efficacy.

-

Conclusion and Therapeutic Outlook

Targeting the master regulator RORγt presents a direct and powerful strategy to inhibit the pathogenic activity of Th17 cells. Small-molecule inhibitors like this compound, by blocking the transcriptional output of RORγt, can effectively shut down the production of key inflammatory cytokines that drive autoimmune pathology. The preclinical data demonstrate that potent and selective RORγt inhibition can translate from biochemical target engagement to the suppression of cellular drivers of inflammation and, ultimately, to significant efficacy in animal models of human autoimmune disease. This therapeutic approach holds considerable promise for a new class of oral therapies for patients suffering from Th17-mediated disorders.

References

- 1. TMP778, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo | PLOS One [journals.plos.org]

- 4. TMP778, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Unidentified Compound: TMP920 - Application Notes and Protocols Cannot Be Generated

Despite a comprehensive search of scientific literature and chemical databases, no information has been found for a compound designated "TMP920." As a result, the requested detailed application notes and protocols for its use in in vitro cell culture, including quantitative data summaries, experimental methodologies, and signaling pathway diagrams, cannot be provided.

Extensive searches were conducted to identify "this compound," including its potential mechanism of action, biological targets, and any existing research involving its use in cell-based assays or studies on its cytotoxicity. These searches yielded no relevant results, suggesting that "this compound" may be an internal, unpublished compound identifier, a significant misspelling of a known substance, or a compound that is not yet described in public-domain scientific literature.

Further investigation into compounds with similar nomenclature, such as those containing the "TMP" acronym, was also performed. This led to the identification of two common chemicals:

-

Tetramethylpyrazine (TMP): A bioactive compound found in some fermented foods, which has been studied for its anti-inflammatory and anti-proliferative effects in various cell lines.

-

Trimethylolpropane (TMP): An industrial chemical primarily used in the manufacturing of polymers and resins.

However, no information linking these compounds to a "920" identifier or to novel research applications in cell culture as implied by the query could be found. Searches of major drug and chemical compound databases also failed to retrieve any entry for "this compound."

Without foundational information on the nature of this compound, its biological activity, and its effects on cells, it is impossible to generate the specific and detailed scientific documentation requested. The creation of accurate and reliable application notes, protocols, data tables, and diagrams is contingent upon having access to validated experimental data.

Researchers, scientists, and drug development professionals seeking to use a compound in in vitro cell culture are strongly advised to verify the exact name and source of the substance. Accurate identification is the critical first step for accessing relevant safety information, established protocols, and existing research data.

Should "this compound" be a novel or proprietary compound, the necessary protocols and application notes would typically be developed through a systematic process of in-house research and development, including dose-response studies, mechanism of action investigations, and cytotoxicity profiling.

Application Notes and Protocols for TMP920 in T Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

T helper 17 (Th17) cells are a subset of CD4+ effector T cells critical for host defense against extracellular bacteria and fungi. However, dysregulation of Th17 cell activity is also implicated in the pathogenesis of various autoimmune and inflammatory diseases. The differentiation of naive CD4+ T cells into the Th17 lineage is a complex process orchestrated by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6), which activate the master transcriptional regulator, Retinoid-related Orphan Receptor gamma t (RORγt).[1][2]

TMP920 is a potent and selective inhibitor of RORγt. By targeting this key transcription factor, this compound can modulate the differentiation of naive CD4+ T cells, preventing their commitment to the Th17 lineage. This inhibitory action makes this compound a valuable research tool for studying Th17 cell biology and a potential therapeutic candidate for autoimmune disorders.

These application notes provide a detailed experimental protocol for utilizing this compound to inhibit Th17 differentiation in vitro and outline the expected outcomes.

Mechanism of Action: Inhibition of RORγt-mediated Th17 Differentiation

The differentiation of Th17 cells is critically dependent on the expression and activity of the transcription factor RORγt. The cytokine combination of TGF-β and IL-6 induces the expression of RORγt through the activation of the STAT3 signaling pathway. RORγt, in conjunction with other transcription factors, then binds to the promoter regions of genes encoding key Th17 effector cytokines, such as IL-17A and IL-17F, driving their expression.

This compound acts as a direct inhibitor of RORγt. By binding to RORγt, this compound prevents its transcriptional activity, thereby blocking the expression of IL-17 and other Th17-associated genes. Research has shown that treatment with RORγt inhibitors like this compound during Th17 polarizing conditions can lead to a significant increase in the expression of IL-4, a hallmark cytokine of the Th2 lineage, suggesting a potential redirection of T cell differentiation.

Caption: this compound inhibits RORγt, blocking Th17 differentiation.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes following the treatment of naive CD4+ T cells with this compound under Th17 polarizing conditions. The data presented is illustrative and based on typical results observed with potent RORγt inhibitors. Actual results may vary depending on experimental conditions.

| Parameter | Control (Th17 Polarization) | This compound Treatment | Fold Change |

| IL-17A secreting cells (%) | 25 - 40% | < 5% | ↓ 5-8 fold |

| RORγt expression (MFI) | High | Low | ↓ |

| IL-17A mRNA (relative expression) | High | Low | ↓ |

| IL-4 expressing cells (%) | < 2% | 10 - 20% | ↑ 5-10 fold |

| GATA3 expression (MFI) | Low | Moderate | ↑ |

MFI: Mean Fluorescence Intensity

Experimental Protocol: In Vitro Inhibition of Th17 Differentiation with this compound

This protocol describes the differentiation of naive CD4+ T cells into Th17 cells in the presence of this compound.

Materials and Reagents

-

Naive CD4+ T Cell Isolation Kit (mouse or human)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

L-Glutamine

-

2-Mercaptoethanol

-

Anti-CD3ε antibody (clone 145-2C11 for mouse, OKT3 for human)

-

Anti-CD28 antibody (clone 37.51 for mouse, CD28.2 for human)

-

Recombinant Mouse or Human IL-6

-

Recombinant Human TGF-β1

-

Anti-IFN-γ antibody

-

Anti-IL-4 antibody

-

This compound (dissolved in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Sterile tissue culture plates (24- or 48-well)

Experimental Workflow

Caption: Workflow for in vitro T cell differentiation with this compound.

Step-by-Step Methodology

Day 0: Isolation of Naive CD4+ T Cells and Plate Coating

-

Isolate Naive CD4+ T Cells: Isolate naive CD4+ T cells from mouse spleens or human peripheral blood mononuclear cells (PBMCs) using a negative selection kit according to the manufacturer's instructions. A typical purity of >90% is recommended.

-

Coat Culture Plates:

-

Dilute anti-CD3ε and anti-CD28 antibodies to a final concentration of 2 µg/mL each in sterile PBS.

-

Add 500 µL of the antibody solution to each well of a 24-well plate.

-

Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.

-

Day 1: T Cell Seeding and Differentiation

-

Prepare T Cell Culture Medium: Prepare complete RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-Glutamine, and 50 µM 2-Mercaptoethanol.

-

Wash Coated Plates: Aspirate the antibody solution from the coated plates and wash each well twice with 1 mL of sterile PBS.

-

Prepare Th17 Differentiation Medium: For each well, prepare the following cytokine cocktail in complete RPMI-1640 medium:

-

Recombinant IL-6: 20 ng/mL

-

Recombinant TGF-β1: 1-5 ng/mL

-

Anti-IFN-γ: 10 µg/mL

-

Anti-IL-4: 10 µg/mL

-

-

Prepare this compound: Dilute this compound in the Th17 differentiation medium to the desired final concentration. A concentration range of 10 nM to 1 µM is a reasonable starting point for dose-response experiments. Prepare a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

-

Seed T Cells:

-

Resuspend the isolated naive CD4+ T cells in the prepared media (with or without this compound) at a density of 1-2 x 10^6 cells/mL.

-

Add 1 mL of the cell suspension to each well of the antibody-coated 24-well plate.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

Day 4-5: Analysis of T Cell Differentiation

-

Cell Restimulation (for intracellular cytokine staining):

-

Four to six hours before harvesting, restimulate the cells with Phorbol 12-myristate 13-acetate (PMA) (50 ng/mL), Ionomycin (500 ng/mL), and a protein transport inhibitor (e.g., Brefeldin A or Monensin).

-

-

Harvest Cells: Harvest the cells from the wells and wash them with PBS.

-

Analysis: Analyze T cell differentiation using one or more of the following methods:

-

Flow Cytometry: Perform intracellular staining for IL-17A, IL-4, and the transcription factors RORγt and GATA3 to determine the percentage of differentiated cells and the expression levels of key proteins.

-

ELISA: Measure the concentration of secreted IL-17A and IL-4 in the culture supernatants.

-

qRT-PCR: Isolate RNA from the cells and perform quantitative real-time PCR to measure the gene expression of Rorc (encoding RORγt), Il17a, Il4, and Gata3.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| Low cell viability | High concentration of this compound or DMSO. | Perform a dose-response curve to determine the optimal non-toxic concentration of this compound. Ensure the final DMSO concentration is below 0.1%. |

| Poor T cell activation/proliferation | Inadequate plate coating; suboptimal cell density. | Ensure proper coating with anti-CD3/CD28 antibodies. Seed cells at the recommended density. |

| High background IL-17 production in control | Contamination with memory T cells. | Ensure high purity of the isolated naive CD4+ T cell population. |

| Variability between experiments | Inconsistent reagent quality or cell source. | Use reagents from the same lot. If possible, use cells from age- and sex-matched donors/animals. |

Conclusion

This compound is a valuable tool for studying the role of RORγt in T cell differentiation and for investigating the therapeutic potential of inhibiting the Th17 pathway. The provided protocol offers a robust framework for assessing the in vitro activity of this compound. Researchers are encouraged to optimize the protocol for their specific experimental systems.

References

Application Notes and Protocols: Recommended Dosage of TMP920 for Mouse Models of EAE

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1][2] EAE models are crucial for understanding the pathogenesis of MS and for the preclinical evaluation of novel therapeutic agents. These models mimic key pathological features of MS, including inflammation, demyelination, axonal loss, and gliosis.[1] This document provides detailed application notes and protocols for the use of TMP920, a novel immunomodulatory compound, in mouse models of EAE. The protocols outlined below are based on established methodologies for EAE induction and treatment.

Data Presentation: Recommended Dosage and Administration

The optimal dosage and administration route for a therapeutic agent in EAE can vary depending on the specific mouse strain, the stage of the disease (prophylactic or therapeutic treatment), and the formulation of the compound. The following table summarizes the recommended dosage and administration for this compound in a C57BL/6 mouse model of MOG35-55-induced EAE.

| Parameter | Recommendation | Notes |

| Mouse Strain | C57BL/6J | This strain typically develops a chronic progressive form of EAE.[3][4] |

| EAE Induction | Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide | A standard and widely used peptide for inducing EAE in C57BL/6 mice. |

| This compound Dosage | 0.5 - 1.0 mg/kg body weight | Dose-ranging studies are recommended to determine the optimal dose for specific experimental conditions. |

| Administration Route | Oral gavage or Intraperitoneal (i.p.) injection | Oral gavage is often preferred for daily dosing to mimic clinical administration routes for oral drugs. |

| Vehicle | 0.5% Carboxymethylcellulose (CMC) in sterile water | A common vehicle for oral administration of small molecules. |

| Treatment Regimen | Daily, starting at the time of immunization (prophylactic) or at the onset of clinical signs (therapeutic). | The choice of regimen depends on the study's objective: to prevent disease or to treat existing disease. |

| Treatment Duration | Continuous daily administration throughout the study period (e.g., 28-35 days post-immunization). |

Experimental Protocols

I. Induction of Chronic EAE in C57BL/6 Mice

This protocol describes the active induction of EAE using MOG35-55 peptide in C57BL/6 mice.

Materials:

-

Female C57BL/6 mice, 8-12 weeks old

-

MOG35-55 peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (4 mg/mL)

-

Pertussis toxin (PTx)

-

Sterile Phosphate Buffered Saline (PBS)

-

Isoflurane or other approved anesthetic

-

1 mL syringes with 27-gauge needles

-

Emulsifying needle or device

Procedure:

-

Preparation of MOG/CFA Emulsion:

-

On the day of immunization (Day 0), prepare a 2 mg/mL solution of MOG35-55 peptide in sterile PBS.

-

Prepare an emulsion by mixing equal volumes of the MOG35-55 solution and CFA. Emulsify until a thick, stable emulsion is formed (a drop of the emulsion should not disperse in water).

-

-

Immunization:

-

Anesthetize the mice using isoflurane.

-

Inject 100 µL of the MOG/CFA emulsion subcutaneously (s.c.) at two sites on the flank of each mouse (50 µL per site). The total dose of MOG35-55 should be 100 µg per mouse.

-

-

Pertussis Toxin Administration:

-

Administer 200 ng of pertussis toxin in 100 µL of sterile PBS via intraperitoneal (i.p.) injection on Day 0 and Day 2 post-immunization.

-

II. Preparation and Administration of this compound

Materials:

-

This compound compound

-

Vehicle (e.g., 0.5% CMC in sterile water)

-

Oral gavage needles or appropriate needles for i.p. injection

-

Syringes

Procedure:

-

Preparation of this compound Solution:

-

Prepare a stock solution of this compound in the chosen vehicle at the desired concentration. For example, to administer 1 mg/kg to a 20 g mouse in a volume of 100 µL, the concentration of the solution should be 0.2 mg/mL.

-

Ensure the compound is fully dissolved or forms a stable suspension. Sonication may be required.

-

-

Administration:

-

For oral administration, carefully deliver the prepared this compound solution using a gavage needle.

-

For intraperitoneal injection, use a sterile syringe and needle to inject the solution into the peritoneal cavity.

-

Administer the vehicle alone to the control group of mice.

-

III. Clinical Assessment of EAE

The severity of EAE is monitored daily using a standardized clinical scoring system.

Clinical Scoring Scale:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness or paresis

-

3: Complete hind limb paralysis

-

4: Hind limb paralysis and forelimb weakness

-

5: Moribund or dead

Body weight should also be recorded daily as an additional measure of disease progression.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the experimental workflow for evaluating the efficacy of this compound in the EAE mouse model.

Caption: Experimental workflow for EAE induction and treatment with this compound.

Putative Signaling Pathway of this compound in EAE

This compound is hypothesized to exert its therapeutic effect by modulating key signaling pathways involved in the inflammatory cascade of EAE. The diagram below illustrates a putative mechanism of action.

References

- 1. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel therapeutic for multiple sclerosis protects white matter function in EAE mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for TMP920, a Selective RORγt Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMP920 is a potent and selective antagonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a key transcription factor that governs the differentiation and function of T helper 17 (Th17) cells, a subset of T cells implicated in the pathogenesis of various autoimmune and inflammatory diseases. By inhibiting RORγt, this compound can suppress the production of pro-inflammatory cytokines, such as Interleukin-17A (IL-17A), making it a valuable tool for studying Th17-mediated biology and a potential therapeutic candidate for autoimmune disorders. These application notes provide detailed information on the solubility and preparation of this compound for both in vitro and in vivo experiments.

Physicochemical and In Vitro Activity Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 454.56 g/mol | [1] |

| CAS Number | 1421837-45-7 | [1][2] |

| Appearance | Solid | [1] |

Table 2: In Vitro Activity of this compound

| Assay | IC₅₀ / Effect | Cell Type | Source |

| RORγt binding to SRC1 peptide (FRET assay) | 0.03 μM | - | [2] |

| RORγ-dependent transactivation (luciferase assay) | 1.1 μM | - | |

| Inhibition of Th17 cell differentiation | Effective at <2.5 μM | Naïve CD4+ T cells | |

| Cytotoxicity | Toxic effects observed at >10 μM | Naïve CD4+ T cells |

Signaling Pathway

This compound exerts its effects by antagonizing the RORγt transcription factor, which is a master regulator of Th17 cell differentiation. The simplified signaling pathway below illustrates the central role of RORγt.

Experimental Protocols

Preparation of this compound for In Vitro Experiments

Materials:

-

This compound solid powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath/sonicator

Protocol for Preparing a 10 mM Stock Solution:

-

Calculate the required mass of this compound:

-

For 1 mL of a 10 mM stock solution:

-

Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 454.56 g/mol * (1000 mg / 1 g) = 4.5456 mg

-

-

-

Weighing:

-

Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

-

Dissolution:

-

Add the appropriate volume of anhydrous DMSO to the this compound powder.

-

Vortex the tube vigorously for 1-2 minutes.

-

To ensure complete dissolution, place the tube in an ultrasonic bath for 5-10 minutes. Visual inspection should confirm that no solid particles remain.

-

-

Storage:

-

The 10 mM stock solution in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.

-

For daily use, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Working Solution Preparation:

-

Dilute the 10 mM stock solution to the desired final concentration using the appropriate cell culture medium.

-

It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that affects cell viability (typically ≤ 0.1%).

General Protocol for In Vitro Th17 Differentiation Assay

This protocol provides a general framework for assessing the effect of this compound on the differentiation of naïve CD4+ T cells into Th17 cells.

Materials:

-

Naïve CD4+ T cells (isolated from mouse spleen or human peripheral blood)

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)

-